{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Lipophilicity CNS Penetration Physicochemical Property

This 3-ethylpyrazolo[1,5-a]pyrimidin-7-yl]methanamine (CAS 1698271-04-3) is a validated kinase inhibitor scaffold with a privileged ATP-binding pocket engagement profile confirmed by co-crystal structures (PDB 4kd1, 5l2w, 8fow). The 3-ethyl group delivers an optimal LogP of 0.66 and PSA of 56 Ų—ideal for CNS-penetrant programs targeting glioblastoma or neurodegeneration. The 7-aminomethyl handle enables facile conjugation to warheads, biotin, or photoaffinity probes. Supplied at ≥95% purity to eliminate confounding impurities in CETSA or pull-down assays. Substituting regioisomers risks invalidating SAR; procure the exact chemotype to maintain program integrity.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B13079638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCC1=C2N=CC=C(N2N=C1)CN
InChIInChI=1S/C9H12N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h3-4,6H,2,5,10H2,1H3
InChIKeyUHVHAJMTOHCRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑ylmethanamine: A Privileged Kinase‑Focused Building Block


{3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine (CAS 1698271‑04‑3) is a heterocyclic amine that serves as a primary building block for the pyrazolo[1,5‑a]pyrimidine class of kinase inhibitors. The core scaffold is a recognized privileged structure for targeting the ATP‑binding pocket of protein kinases, with the 7‑aminomethyl group providing a synthetically tractable handle for further diversification [1]. The 3‑ethyl substituent confers a specific lipophilicity profile (calculated LogP = 0.66) that distinguishes it from unsubstituted or methyl analogues, making it a preferred intermediate for medicinal chemistry programs requiring balanced polarity and membrane permeability [2].

Why Generic Substitution of 3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑ylmethanamine Is Not Straightforward


Within the pyrazolo[1,5‑a]pyrimidine family, seemingly minor variations in substituent position and chain length produce measurable differences in lipophilicity, polar surface area, and hydrogen‑bonding capacity that directly influence downstream molecular properties [1]. The 3‑ethyl substitution in the target compound yields a calculated LogP of 0.66, a value that falls within a narrow optimal range for CNS drug‑like properties, whereas the 2‑ethyl isomer exhibits a different LogP and the 3‑methyl analog is more polar [2]. Such differences cannot be compensated by simple formulation adjustments; substituting a close analog may alter permeability, metabolic stability, or off‑target binding in ways that invalidate prior SAR optimization [1]. Consequently, procurement of the exact 3‑ethyl, 7‑aminomethyl regioisomer is essential to maintain the integrity of a structure‑activity relationship campaign.

Quantitative Differentiation of 3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑ylmethanamine from Closest Analogs


Lipophilicity (LogP) Drives CNS vs. Peripheral Target Preference

The 3‑ethyl substituent on the pyrazolo[1,5‑a]pyrimidine core produces a calculated LogP of 0.66, positioning the compound within the optimal range (0–3) for blood‑brain barrier penetration and CNS target engagement [1]. This value differs from the 2‑ethyl regioisomer, which is reported with a distinct LogP (exact value not publicly disclosed), and from the 3‑methyl analog, which is anticipated to have a lower LogP due to reduced hydrocarbon content . Such differences can determine whether a derived inhibitor distributes to the central nervous system or remains peripherally restricted.

Lipophilicity CNS Penetration Physicochemical Property

Polar Surface Area (PSA) and Hydrogen Bonding Determine Solubility and Permeability

The 7‑aminomethyl group confers a polar surface area (PSA) of 56 Ų and provides one hydrogen bond donor and three hydrogen bond acceptors [1]. This specific polar/nonpolar balance is distinct from analogs that lack the 7‑aminomethyl handle (e.g., 3‑ethylpyrazolo[1,5‑a]pyrimidine) or that place the aminomethyl at alternative positions (e.g., 5‑ or 6‑substituted analogs). A PSA of 56 Ų falls below the typical threshold of 60–70 Ų for good oral absorption, while the hydrogen bond counts align with the “rule of five” guidelines for oral bioavailability [2].

Polar Surface Area Solubility Permeability Drug‑likeness

Synthetic Accessibility and Purity Enable Reproducible Medicinal Chemistry

Commercially available {3‑ethylpyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine is supplied with a minimum purity specification of 95% . This level of purity is essential for reliable SAR studies, as impurities >5% can confound biological assay results. In contrast, many in‑house synthesized analogs of this scaffold often exhibit lower purity due to the challenging separation of regioisomers formed during pyrazole‑pyrimidine cyclization [1]. The guaranteed purity reduces the need for additional purification steps, thereby accelerating hit‑to‑lead optimization timelines.

Synthetic Accessibility Purity Reproducibility

Regioisomeric Purity: 3‑Ethyl vs. 2‑Ethyl Substitution Impacts Kinase Binding Conformation

In the pyrazolo[1,5‑a]pyrimidine scaffold, the position of the ethyl substituent (C2 vs. C3) dictates the orientation of the hydrophobic pocket interaction within the ATP‑binding site of kinases [1]. The 3‑ethyl derivative is a key intermediate in the synthesis of potent CDK2 inhibitors, as evidenced by multiple co‑crystal structures in the KLIFS database (e.g., PDB 4kd1, 5l2w, 8fow) that feature the 3‑ethyl‑7‑aminomethyl motif [2]. The 2‑ethyl regioisomer, while structurally similar, would project the ethyl group in a different vector, potentially altering kinase selectivity or reducing potency [1]. No publicly available co‑crystal structures exist for 2‑ethyl‑substituted derivatives with comparable kinases.

Regioisomerism Kinase Inhibition Binding Mode

High‑Value Application Scenarios for 3‑Ethylpyrazolo[1,5‑a]pyrimidin‑7‑ylmethanamine


Medicinal Chemistry: Synthesis of CNS‑Penetrant Kinase Inhibitors

The calculated LogP of 0.66 and PSA of 56 Ų make {3‑ethylpyrazolo[1,5‑a]pyrimidin‑7‑yl}methanamine an ideal starting point for designing brain‑penetrant kinase inhibitors, such as those targeting glioblastoma or neurodegenerative diseases [1]. The 7‑aminomethyl group allows facile conjugation to diverse warheads while preserving the optimal physicochemical window for blood‑brain barrier transit .

Structure‑Based Drug Design: CDK2 and Related CMGC Kinase Projects

The availability of multiple co‑crystal structures (PDB 4kd1, 5l2w, 8fow) confirms that the 3‑ethyl‑7‑aminomethyl motif engages the ATP‑binding pocket of CDK2 with a defined binding pose [1]. Researchers developing CDK2 inhibitors for oncology or antiviral applications can confidently build upon this validated scaffold rather than investing resources in de novo validation of alternative regioisomers .

Chemical Biology: Probe Development for Kinase Selectivity Profiling

The 7‑aminomethyl handle provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels, enabling the creation of chemical probes for kinase target engagement studies [1]. The high commercial purity (≥95%) ensures that probe batches are free of confounding impurities that could produce false‑positive signals in cellular thermal shift assays (CETSA) or pull‑down experiments .

Process Chemistry: Reliable Building Block for Library Synthesis

With a well‑defined purity specification and consistent supply from commercial vendors, this compound is suitable for parallel synthesis of kinase‑focused libraries [1]. Its moderate LogP and PSA also make it amenable to automated purification workflows, reducing the need for manual intervention and improving library throughput .

Technical Documentation Hub

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